![molecular formula C20H21NO3S B6664568 2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid](/img/structure/B6664568.png)
2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid
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Overview
Description
2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a thiomorpholine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiomorpholine ring, followed by its functionalization with a phenyl group. The next step involves the introduction of the propyl chain, which is then linked to the benzoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties such as anti-inflammatory or anticancer activity.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact pathways involved can vary, but they often include signal transduction mechanisms that lead to changes in gene expression, protein activity, or cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid include other benzoic acid derivatives and thiomorpholine-containing molecules. Examples include:
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. The presence of the thiomorpholine ring and the phenyl group linked to the benzoic acid moiety via a propyl chain provides unique chemical properties and potential reactivity that may not be observed in other similar compounds.
Properties
IUPAC Name |
2-[3-oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c22-19(11-10-15-6-4-5-9-17(15)20(23)24)21-12-13-25-14-18(21)16-7-2-1-3-8-16/h1-9,18H,10-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZBBGAYYALTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)CCC2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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